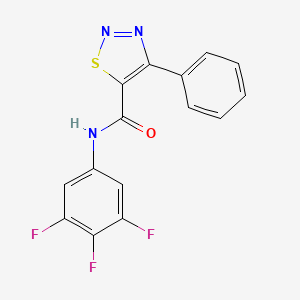![molecular formula C21H14ClN3O4 B6008758 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6008758.png)
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, commonly known as "BAY 11-7082," is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anticancer properties.
Mécanisme D'action
BAY 11-7082 exerts its anti-inflammatory and anticancer effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By preventing the degradation of IκBα, BAY 11-7082 can block the translocation of NF-κB to the nucleus and subsequently inhibit the expression of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. Moreover, BAY 11-7082 can modulate the immune response by regulating the differentiation and activation of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 has several advantages for lab experiments, including its high potency, specificity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various assays such as ELISA, Western blotting, and flow cytometry. However, BAY 11-7082 also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in different experimental settings.
Orientations Futures
Several future directions can be explored in the field of BAY 11-7082 research. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anticancer effects, as well as its potential side effects. Secondly, the development of new derivatives and analogs of BAY 11-7082 with improved pharmacological properties and selectivity could enhance its therapeutic potential. Finally, the application of BAY 11-7082 in combination with other drugs or therapies could provide synergistic effects and improve the overall treatment outcomes.
Méthodes De Synthèse
BAY 11-7082 can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 4-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then subjected to further reactions to produce the final product. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By blocking NF-κB, BAY 11-7082 can reduce inflammation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-2-9-19-17(10-12)24-21(29-19)13-3-6-15(7-4-13)23-20(26)14-5-8-16(22)18(11-14)25(27)28/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFKXXYPTUPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-4-piperidinyl)-5-[1-(2-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6008677.png)
![4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6008687.png)
![5-acetyl-3-amino-4-(4-chlorophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6008690.png)
![1-isopropyl-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6008702.png)

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008706.png)
![2'-benzyl-1'-oxo-N-(3-pyridinylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6008708.png)
![2-(4-chlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6008710.png)
![methyl {2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6008725.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6008732.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,3,3-trifluoro-1-methylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6008736.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![N,N'-bis[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6008749.png)